

2-Hydroxy-3,6-dimethylbenzaldehyde molecular weight

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Compound of Interest

Compound Name: 2-Hydroxy-3,6-dimethylbenzaldehyde

Cat. No.: B112057

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An In-depth Technical Guide to **2-Hydroxy-3,6-dimethylbenzaldehyde**

Introduction

2-Hydroxy-3,6-dimethylbenzaldehyde, a disubstituted salicylaldehyde derivative, is a versatile organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, provides a unique platform for the construction of more complex molecular entities. The strategic placement of these functional groups dictates its reactivity and potential as a precursor for a wide array of chemical transformations.

This technical guide provides a comprehensive overview of **2-Hydroxy-3,6-dimethylbenzaldehyde**, including its physicochemical properties, detailed synthetic protocols, analytical characterization, purification techniques, and its potential applications as a building block in medicinal chemistry and materials science. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of **2-**

Hydroxy-3,6-dimethylbenzaldehyde are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	150.17 g/mol	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
CAS Number	1666-04-2	[1]
Appearance	Solid	[2]
Melting Point	61 °C	[2]
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like ethanol, methanol, and chloroform.	
InChI Key	WTHUWXPBPNTSHJ-UHFFFAOYSA-N	[2]

Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

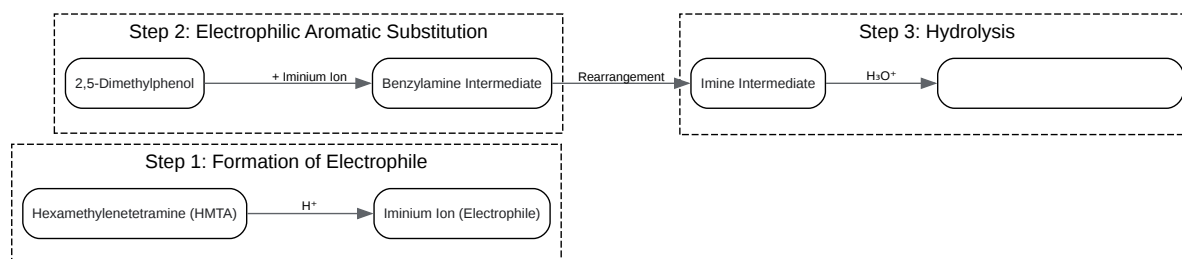
The introduction of a formyl group onto a phenolic ring system is a cornerstone of aromatic chemistry. For the synthesis of **2-Hydroxy-3,6-dimethylbenzaldehyde**, the starting material is typically 2,5-dimethylphenol. The primary challenge lies in the regioselective formylation at the ortho position to the hydroxyl group. Two classical and effective methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[1][3] This method is particularly effective for electron-rich phenols and generally favors ortho-formylation.

Causality of Experimental Choices: The use of an acidic medium is crucial for the generation of the electrophilic iminium ion from HMTA, which is the active formylating species. The reaction

is heated to provide the necessary activation energy for the electrophilic aromatic substitution to occur. The final hydrolysis step is essential to convert the intermediate imine to the desired aldehyde.



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Duff Reaction Mechanism for Formylation of 2,5-Dimethylphenol.

Experimental Protocol: Synthesis via Duff Reaction

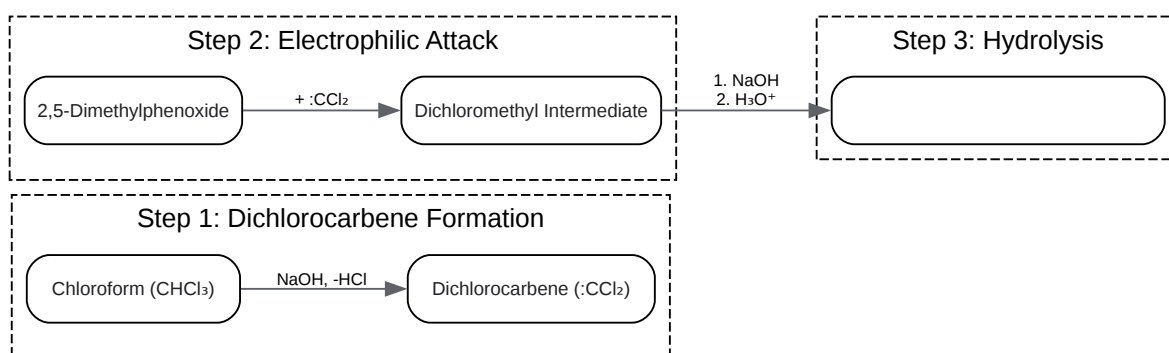
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylphenol (1 equivalent).
- **Reagent Addition:** Add hexamethylenetetramine (2 equivalents) and trifluoroacetic acid (as the solvent and catalyst).
- **Reaction:** Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
- **Hydrolysis:** Acidify the aqueous mixture with dilute hydrochloric acid to hydrolyze the intermediate imine. The product will precipitate as a solid.

- Isolation: Collect the solid product by vacuum filtration and wash with cold water.
- Purification: The crude product can be purified by recrystallization or column chromatography.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.^[4]^[5] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The reactive electrophile in this case is dichlorocarbene (:CCl_2).

Causality of Experimental Choices: The strong base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it dehydrohalogenates chloroform to generate the dichlorocarbene. The reaction is typically run in a biphasic system, requiring vigorous stirring to facilitate the reaction between the aqueous and organic phases.



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Reimer-Tiemann Reaction Mechanism.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized **2-Hydroxy-3,6-dimethylbenzaldehyde**. The following sections detail the expected spectroscopic data.

Note on Spectroscopic Data: Experimental spectra for **2-Hydroxy-3,6-dimethylbenzaldehyde** are not readily available in public databases. The following data tables are based on predicted values and analysis of structurally similar compounds. These should be used as a guide for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	Phenolic -OH
~10.2	Singlet	1H	Aldehyde -CHO
~7.2	Doublet	1H	Aromatic C4-H
~6.9	Doublet	1H	Aromatic C5-H
~2.5	Singlet	3H	Methyl C6-CH ₃
~2.3	Singlet	3H	Methyl C3-CH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~192	Aldehyde C=O
~160	Aromatic C2-OH
~140	Aromatic C6-CH ₃
~135	Aromatic C4
~125	Aromatic C5
~120	Aromatic C1-CHO
~118	Aromatic C3-CH ₃
~20	Methyl C6-CH ₃
~15	Methyl C3-CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibrational Mode	Functional Group
3200-3400	Broad	O-H Stretch	Phenolic -OH
2920-2980	Medium	C-H Stretch	Methyl -CH ₃
2820, 2720	Weak	C-H Stretch (Fermi doublet)	Aldehyde -CHO
1650-1670	Strong	C=O Stretch	Aldehyde -CHO
1580-1600	Medium	C=C Stretch	Aromatic Ring
1450-1480	Medium	C=C Stretch	Aromatic Ring
1200-1250	Strong	C-O Stretch	Phenolic C-O

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Hydroxy-3,6-dimethylbenzaldehyde**, the molecular ion peak $[M]^+$ would be observed at $m/z = 150$. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ($M-1$) to give $[M-H]^+$ at $m/z = 149$, and the loss of the formyl group ($M-29$) to give $[M-CHO]^+$.

Purification Techniques

Purification of the crude product is crucial to obtain a high-purity sample suitable for further applications. The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

- **Solvent Selection:** A suitable solvent or solvent pair should be chosen. A good solvent will dissolve the compound when hot but not when cold. A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or toluene is a good starting point.^[6]
- **Dissolution:** In an Erlenmeyer flask, dissolve the crude **2-Hydroxy-3,6-dimethylbenzaldehyde** in the minimum amount of the hot solvent.
- **Hot Filtration (Optional):** If there are any insoluble impurities, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

- Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

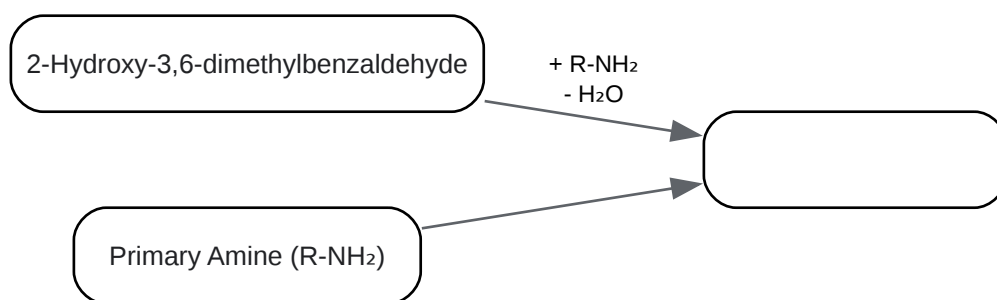
Experimental Protocol: Column Chromatography

- Mobile Phase Selection: Using TLC, determine an optimal mobile phase that provides good separation between the desired product and impurities. A mixture of hexanes and ethyl acetate is a common choice. The R_f of the desired product should be around 0.3-0.4.
- Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
- Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.
- Fraction Analysis: Monitor the composition of the collected fractions using TLC.
- Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Applications in Drug Development and Research

While specific drug development applications for **2-Hydroxy-3,6-dimethylbenzaldehyde** are not extensively documented, its structural motifs and reactive functional groups make it a valuable intermediate in medicinal chemistry. The aldehyde and hydroxyl groups are particularly useful for synthesizing a variety of derivatives, most notably Schiff bases.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.^{[2][5][7][8]} The imine ($-C=N-$) linkage in Schiff bases is crucial for their biological activity.



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General Synthesis of Schiff Bases.

The presence of the hydroxyl and methyl groups on the aromatic ring of **2-Hydroxy-3,6-dimethylbenzaldehyde** can be strategically utilized to modulate the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological activity or selectivity. Researchers can synthesize a library of Schiff base derivatives from this aldehyde and screen them for various therapeutic targets.

Safety and Handling

2-Hydroxy-3,6-dimethylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

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